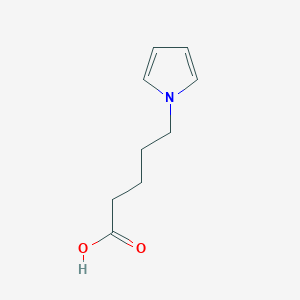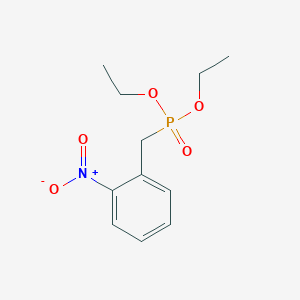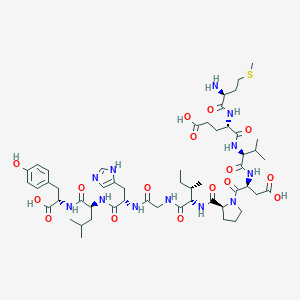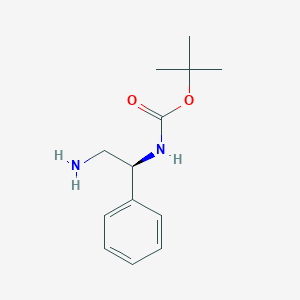
3-Amino-4-hydroxybenzoate d’éthyle
Vue d'ensemble
Description
Ethyl 3-amino-4-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hydroxyl group at the 4-position, with an ethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Ethyl 3-amino-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Biochemical Pathways
For instance, 4-hydroxybenzoate can undergo oxygenolytic cleavage via meta-fission or ortho-fission to form 2-hydroxymuconic semialdehyde or cis,cis-muconic acid, respectively .
Result of Action
Related compounds have been found to exhibit anticonvulsant activity, suggesting that ethyl 3-amino-4-hydroxybenzoate may have similar effects .
Action Environment
The action, efficacy, and stability of Ethyl 3-amino-4-hydroxybenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
It is known that hydroxybenzoates, a class of compounds to which Ethyl 3-amino-4-hydroxybenzoate belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that hydroxybenzoates can influence cell function
Molecular Mechanism
It is known that hydroxybenzoates can bind to biomolecules and influence enzyme activity
Temporal Effects in Laboratory Settings
It is known that hydroxybenzoates can have temporal effects in laboratory settings
Metabolic Pathways
It is known that hydroxybenzoates can be involved in various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-hydroxybenzoate typically involves the esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-4-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagent used.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-4-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-hydroxybenzoate: Similar structure but with different positioning of functional groups.
Methyl 3-amino-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-amino-4-hydroxybenzoic acid: The parent compound without the ester group.
The uniqueness of ethyl 3-amino-4-hydroxybenzoate lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 3-amino-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOFWIIBNJWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is ethyl 3-amino-4-hydroxybenzoate utilized in the synthesis of texazone?
A: Ethyl 3-amino-4-hydroxybenzoate serves as a crucial starting material in the synthesis of texazone. The research paper describes a chemical synthesis route involving the oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol. [] This reaction leads to the formation of a phenoxazinone ester intermediate. Subsequent hydrolysis of this ester yields the final product, texazone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)







![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)


